4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide
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Overview
Description
4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C18H24N2O4S and a molecular weight of 364.46 g/mol . This compound is characterized by its naphthalene core, which is substituted with an ethoxy group and a morpholinoethyl group, along with a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-(morpholino)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The ethoxy group is introduced through an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The morpholinoethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-piperidinoethyl)naphthalene-1-sulfonamide
- 4-ethoxy-N-(2-pyrrolidinoethyl)naphthalene-1-sulfonamide
- 4-ethoxy-N-(2-azetidinoethyl)naphthalene-1-sulfonamide
Uniqueness
4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide is unique due to the presence of the morpholinoethyl group, which imparts distinct solubility and bioavailability properties compared to its analogs. This makes it particularly useful in biological and medicinal research .
Properties
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-ylethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-2-24-17-7-8-18(16-6-4-3-5-15(16)17)25(21,22)19-9-10-20-11-13-23-14-12-20/h3-8,19H,2,9-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJKRLJOOGMLOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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